4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione
CAS No.: 1076199-39-7
Cat. No.: VC0026052
Molecular Formula: C7H6N4O2
Molecular Weight: 178.151
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1076199-39-7 |
---|---|
Molecular Formula | C7H6N4O2 |
Molecular Weight | 178.151 |
IUPAC Name | 4-pyridin-3-yl-1,2,4-triazolidine-3,5-dione |
Standard InChI | InChI=1S/C7H6N4O2/c12-6-9-10-7(13)11(6)5-2-1-3-8-4-5/h1-4H,(H,9,12)(H,10,13) |
Standard InChI Key | URGWWQDHHDSCEI-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)N2C(=O)NNC2=O |
Introduction
Chemical Structure and Properties
4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione is a heterocyclic compound featuring a pyridine ring attached to a triazolidine-dione moiety. The molecular structure contains a pyridine ring at the 3-position connected to a five-membered 1,2,4-triazole ring with two carbonyl groups at positions 3 and 5. This creates a unique electronic distribution that influences its chemical behavior and potential applications in various fields.
Physical and Chemical Properties
The compound possesses several distinctive physical and chemical characteristics that make it valuable for research applications. Its molecular formula is C7H6N4O2 with a molecular weight of 178.15 g/mol. The molecule contains multiple nitrogen atoms in the pyridine and triazole rings, giving it specific basic properties and hydrogen-bonding capabilities that influence its solubility and reactivity profiles.
Structural Identifiers
Parameter | Value |
---|---|
IUPAC Name | 4-pyridin-3-yl-1,2,4-triazolidine-3,5-dione |
Molecular Formula | C7H6N4O2 |
Molecular Weight | 178.15 g/mol |
InChI | InChI=1S/C7H6N4O2/c12-6-9-10-7(13)11(6)5-2-1-3-8-4-5/h1-4H,(H,9,12)(H,10,13) |
InChI Key | URGWWQDHHDSCEI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CN=C1)N2C(=O)NNC2=O |
CAS Number | 1076199-39-7 |
The compound's structure can be characterized by its specific connectivity pattern, with the pyridine nitrogen at the meta position relative to the attachment point of the triazole ring. This positioning affects the electronic distribution throughout the molecule and consequently influences its reactivity and binding capabilities.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione typically involves cyclization reactions starting from appropriate pyridine-containing precursors. One common approach involves the reaction of 3-aminopyridine with suitable precursors under controlled conditions to form the triazole ring with the required dione functionality.
Reaction Conditions
The cyclization reactions generally require specific temperature control, appropriate solvents, and possibly catalysts to achieve good yields and purity. Typical conditions might involve refluxing in polar solvents like ethanol or acetonitrile under nitrogen atmosphere to protect sensitive intermediates from oxidation.
Purification Techniques
Following synthesis, the compound typically requires purification using techniques such as recrystallization from appropriate solvent systems, column chromatography, or preparative HPLC. These purification steps are essential to ensure the high purity required for research applications and accurate characterization of properties.
Chemical Reactivity Patterns
Electrophilic and Nucleophilic Sites
The molecular structure of 4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione contains several reactive sites that determine its chemical behavior. The pyridine nitrogen acts as a nucleophile and potential coordination site for metals, while the carbonyl groups in the triazole moiety can undergo nucleophilic attacks. The N-H group in the triazole ring exhibits acidic properties and can participate in deprotonation reactions.
Common Reaction Types
The compound can undergo several types of chemical transformations:
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Oxidation reactions involving the pyridine ring
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Reduction of the carbonyl groups
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Nucleophilic substitution reactions, particularly at the pyridine positions
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Coordination chemistry through the nitrogen atoms
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Alkylation or acylation at the triazole nitrogen
These diverse reaction pathways make the compound versatile as a building block for more complex structures.
Applications in Scientific Research
Chemical Research Applications
4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione serves as an important building block in synthetic chemistry. Its heterocyclic structure makes it valuable for the creation of more complex molecular architectures with specific functional properties. The compound can be incorporated into larger structures to introduce specific electronic or structural features required for various applications.
Biological Research Applications
In biological research, the compound and its derivatives are investigated for potential enzyme inhibition properties. The triazole structure is known to interact with various biological targets, making this compound potentially useful in studies of enzyme mechanisms and cellular processes.
Biological Activity
Pharmacological Properties
Compounds containing the triazole moiety often exhibit significant biological activities across multiple therapeutic areas. The specific structure of 4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione suggests potential activity in several pharmacological domains due to its structural similarity to known bioactive compounds.
Enzyme Inhibition Mechanisms
Research indicates that triazole derivatives can function as enzyme inhibitors by binding to active sites and preventing normal substrate interactions. The specific geometry and electronic distribution of 4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione may enable it to interact with enzyme binding pockets through hydrogen bonding, π-stacking, and other non-covalent interactions.
Comparative Analysis with Related Compounds
Structural Relatives
Several compounds share structural similarities with 4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione, including other pyridyl-substituted triazoles and related heterocycles. For instance, 3,5-di(2-pyridyl)-1H-1,2,4-triazole (C12H9N5) represents a related structure with different positioning of the pyridine rings .
Structure-Activity Relationships
The position of attachment between the pyridine and triazole rings significantly influences the compound's properties. While 4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione features a pyridine ring at the meta position, compounds with ortho or para substitution patterns exhibit different electronic distributions and consequently different chemical and biological behaviors.
Comparative Properties Table
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Notable Properties |
---|---|---|---|---|
4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione | C7H6N4O2 | 178.15 | Pyridine at meta position, two carbonyl groups | Potential enzyme inhibitor |
3,5-di(2-pyridyl)-1H-1,2,4-triazole | C12H9N5 | 223.23 | Two pyridine rings at ortho positions | Metal coordination capability |
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | C6H5N3O | 135.12 | Fused pyridine-triazole system | Melting point 231°C, slightly soluble in DMSO |
This comparative analysis highlights the structural diversity within this class of compounds and how subtle changes can lead to significant differences in properties and potential applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structure of 4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione. The proton NMR spectrum would be expected to show characteristic signals for the pyridine ring protons, with typical coupling patterns and chemical shifts reflecting the electronic environment created by the attached triazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy of 4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione would reveal characteristic absorption bands for the carbonyl groups (typically around 1700-1800 cm⁻¹), N-H stretching vibrations, and the aromatic C=C and C=N stretching modes from the pyridine ring. These spectral features provide important structural confirmation and are useful for monitoring reactions involving this compound.
Mass Spectrometry
Mass spectrometry analysis would be expected to show a molecular ion peak at m/z 178, corresponding to the molecular weight of 4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione. Fragmentation patterns would likely include loss of CO from the carbonyl groups and cleavage of the bond between the pyridine and triazole rings.
Current Research Directions
Synthetic Methodology Development
Current research efforts are directed toward developing more efficient and environmentally friendly synthetic routes to 4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione and related compounds. These include microwave-assisted synthesis, continuous flow chemistry approaches, and catalyst optimization to improve yields and reduce waste.
Structure Modification Studies
Research is ongoing to create libraries of derivatives based on the 4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione scaffold. These modifications typically involve:
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Substitution at various positions on the pyridine ring
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Replacement of the pyridine with other heterocycles
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Modification of the triazole ring structure
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Introduction of various functional groups to tune properties
These structure-activity relationship studies help identify compounds with improved properties for specific applications.
Computational Studies
Computational chemistry approaches are being applied to understand the electronic structure and reactivity patterns of 4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione. These studies provide insights into the compound's behavior at the molecular level and guide rational design of derivatives with enhanced properties.
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